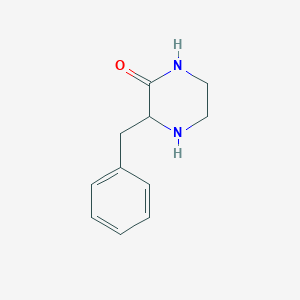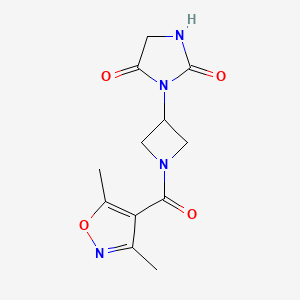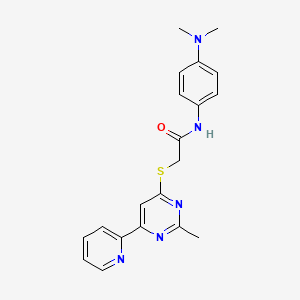
1-(Quinazolin-4-yl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Quinazolin-4-yl)azetidine-3-carboxylic acid is a chemical compound with the formula C12H11N3O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline moiety, which is a benzene ring fused to a pyrimidine ring to form benzo [b]azabenzene . The compound has a molecular weight of 229.23 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.23 . Its boiling point is 481.5±35.0 °C at 760 mmHg .Mécanisme D'action
The mechanism of action of 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Inhibition of NF-κB has been shown to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of inflammation, and the protection against oxidative stress and neuroinflammation. This compound has been shown to have low toxicity in vitro and in vivo, and it has been found to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid is its relatively simple synthesis method, which allows for large-scale production. This compound has also been found to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential side effects.
Orientations Futures
There are several future directions for the study of 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid. One area of research is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and cardiovascular disease. In addition, further studies are needed to determine the optimal dosage and administration route of this compound in vivo. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid involves the reaction of 2-aminobenzonitrile with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)benzonitrile, which is then reacted with ethyl glycinate hydrochloride to form this compound. The reaction proceeds through a cyclization process to form the four-membered azetidine ring. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to obtain this compound with specific stereochemistry.
Applications De Recherche Scientifique
1-(Quinazolin-4-yl)azetidine-3-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory properties, and it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects, and it has been shown to protect against oxidative stress and neuroinflammation.
Safety and Hazards
The safety data sheet for 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid suggests that it should be handled with care. If inhaled or swallowed, or if it comes into contact with skin or eyes, medical attention should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
1-quinazolin-4-ylazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)8-5-15(6-8)11-9-3-1-2-4-10(9)13-7-14-11/h1-4,7-8H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSAGXPXYULDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2617588.png)
![N-[2-[[5-(Dimethylamino)pyridin-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2617589.png)
![1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine](/img/structure/B2617591.png)

![Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride](/img/structure/B2617593.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2617594.png)




![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone](/img/structure/B2617607.png)


![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate](/img/structure/B2617610.png)